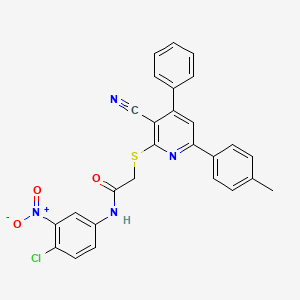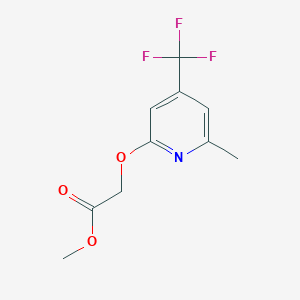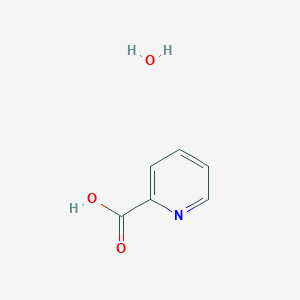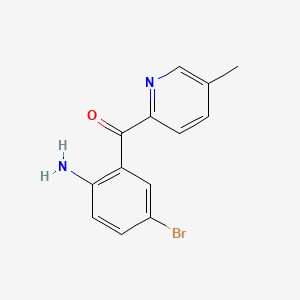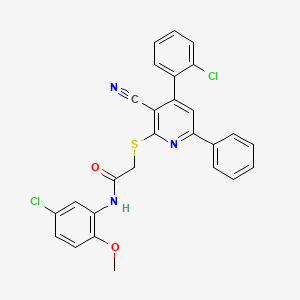
N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chlor-2-methoxyphenyl)-2-((4-(2-Chlorphenyl)-3-cyan-6-phenylpyridin-2-yl)thio)acetamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartigen Strukturbestandteile auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-Chlor-2-methoxyphenyl)-2-((4-(2-Chlorphenyl)-3-cyan-6-phenylpyridin-2-yl)thio)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung von Zwischenverbindungen, die dann unter bestimmten Reaktionsbedingungen zur Bildung des Endprodukts eingesetzt werden. Häufige Synthesewege umfassen:
Nucleophile Substitutionsreaktionen: Diese Reaktionen beinhalten die Substitution einer Abgangsgruppe durch ein Nucleophil.
Cyclisierungsreaktionen: Diese Reaktionen bilden die Pyridinringstruktur.
Thioetherbildung:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise:
Batchreaktoren: Einsatz für kontrollierte Reaktionsbedingungen.
Durchflussreaktoren: Einsatz für die großtechnische Produktion zur Steigerung der Effizienz und Konsistenz.
Chemische Reaktionsanalyse
Reaktionstypen
N-(5-Chlor-2-methoxyphenyl)-2-((4-(2-Chlorphenyl)-3-cyan-6-phenylpyridin-2-yl)thio)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung der Verbindung in ihre oxidierte Form.
Reduktion: Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls.
Substitution: Austausch bestimmter Atome oder Gruppen innerhalb des Moleküls.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Katalysatoren: Einsatz zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation ein Keton- oder Aldehydderivat ergeben, während Reduktion einen Alkohol produzieren kann.
Wissenschaftliche Forschungsanwendungen
N-(5-Chlor-2-methoxyphenyl)-2-((4-(2-Chlorphenyl)-3-cyan-6-phenylpyridin-2-yl)thio)acetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Reagenz oder Zwischenprodukt in der organischen Synthese.
Biologie: Untersuchung auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforschung seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N-(5-Chlor-2-methoxyphenyl)-2-((4-(2-Chlorphenyl)-3-cyan-6-phenylpyridin-2-yl)thio)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Signalwege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Used to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(5-Chlor-2-methoxyphenyl)-2-((4-(2-Chlorphenyl)-3-cyan-6-phenylpyridin-2-yl)thio)acetamid-Analoga: Verbindungen mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Substituenten.
Thioether-haltige Verbindungen: Verbindungen mit ähnlichen Thioether-Verknüpfungen.
Einzigartigkeit
N-(5-Chlor-2-methoxyphenyl)-2-((4-(2-Chlorphenyl)-3-cyan-6-phenylpyridin-2-yl)thio)acetamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Strukturelementen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C27H19Cl2N3O2S |
|---|---|
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19Cl2N3O2S/c1-34-25-12-11-18(28)13-24(25)31-26(33)16-35-27-21(15-30)20(19-9-5-6-10-22(19)29)14-23(32-27)17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H,31,33) |
InChI-Schlüssel |
FATYHINLWCJYCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)

![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)
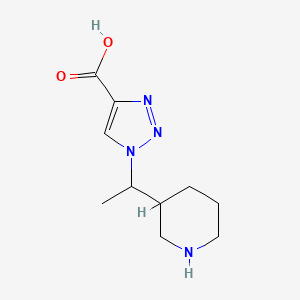
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
